
4-(Dec-1-EN-1-YL)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dec-1-EN-1-YL)benzonitrile is an organic compound with the molecular formula C_17H_23N It is a derivative of benzonitrile, where the benzene ring is substituted with a dec-1-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dec-1-EN-1-YL)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-bromobenzonitrile with dec-1-ene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the use of a base such as potassium carbonate to facilitate the coupling reaction.
Another method involves the use of Grignard reagents. In this approach, 4-bromobenzonitrile is reacted with a Grignard reagent derived from dec-1-ene. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using palladium catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dec-1-EN-1-YL)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO_3) for nitration or bromine (Br_2) for bromination.
Major Products
Oxidation: Products include dec-1-en-1-one or decanoic acid.
Reduction: The major product is 4-(Dec-1-EN-1-YL)benzylamine.
Substitution: Products vary depending on the substituent introduced, such as 4-(Dec-1-EN-1-YL)-2-nitrobenzonitrile for nitration.
Aplicaciones Científicas De Investigación
4-(Dec-1-EN-1-YL)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(Dec-1-EN-1-YL)benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with enzymes or receptors, influencing their activity. The dec-1-en-1-yl group provides hydrophobic interactions, enhancing the compound’s binding affinity to lipid membranes or hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: The parent compound, lacking the dec-1-en-1-yl group.
4-(Hex-1-EN-1-YL)benzonitrile: A similar compound with a shorter alkene chain.
4-(Oct-1-EN-1-YL)benzonitrile: Another similar compound with an intermediate-length alkene chain.
Uniqueness
4-(Dec-1-EN-1-YL)benzonitrile is unique due to its longer alkene chain, which can influence its physical properties and reactivity. The longer chain can enhance hydrophobic interactions, making it more suitable for applications involving lipid membranes or hydrophobic environments.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for further study and development.
Propiedades
Número CAS |
479668-46-7 |
|---|---|
Fórmula molecular |
C17H23N |
Peso molecular |
241.37 g/mol |
Nombre IUPAC |
4-dec-1-enylbenzonitrile |
InChI |
InChI=1S/C17H23N/c1-2-3-4-5-6-7-8-9-10-16-11-13-17(15-18)14-12-16/h9-14H,2-8H2,1H3 |
Clave InChI |
GEAAZSBKNGAUCO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CC1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


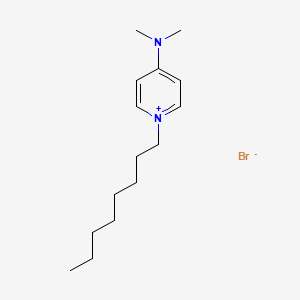
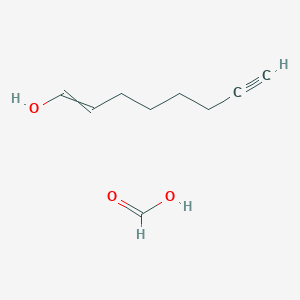
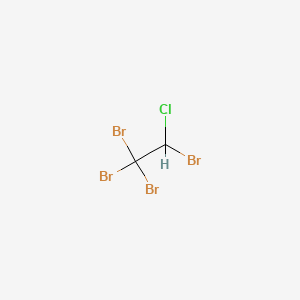
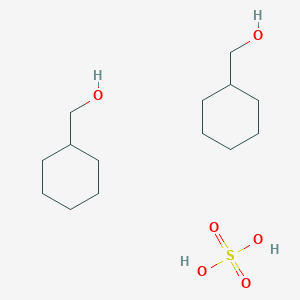
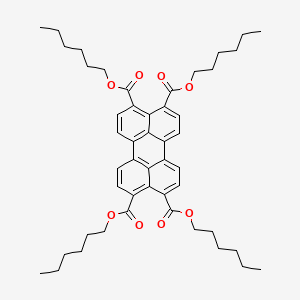
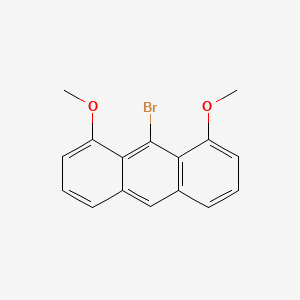
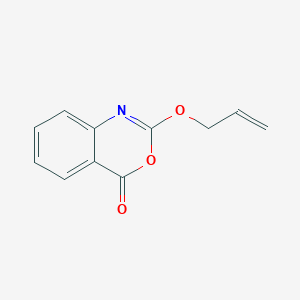
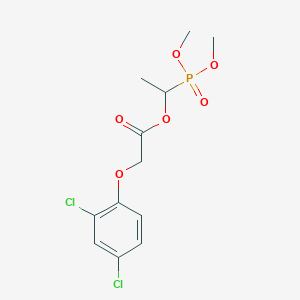
![3-{4-[4-(Acryloyloxy)butoxy]phenyl}prop-2-enoic acid](/img/structure/B14248726.png)
![Diethyl [1-(4-methylphenyl)hept-1-en-1-yl]phosphonate](/img/structure/B14248735.png)
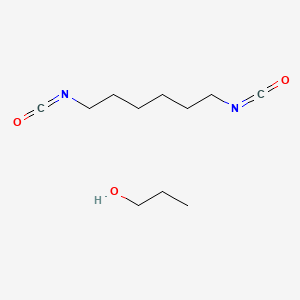
![[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-4-yl] hydrogen sulfate](/img/structure/B14248740.png)
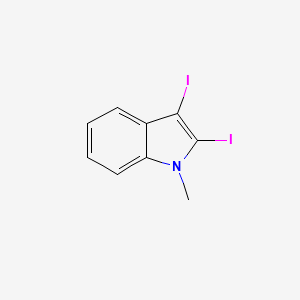
![N-Cyclopentyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14248747.png)
